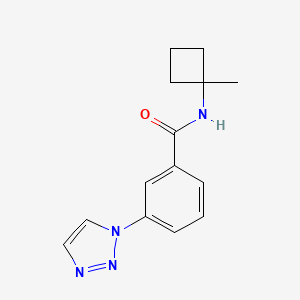
N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a triazole ring and a methylcyclobutyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Attachment of the Methylcyclobutyl Group: The methylcyclobutyl group can be introduced via a Grignard reaction or other organometallic coupling methods.
Formation of the Benzamide Core: The final step involves the coupling of the triazole and methylcyclobutyl intermediates with a benzoyl chloride derivative under basic conditions to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and benzamide core are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzene: Lacks the amide functionality, leading to different reactivity and applications.
N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, affecting its chemical properties and biological activity.
Uniqueness
This compound is unique due to its combination of a triazole ring, methylcyclobutyl group, and benzamide core. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
N-(1-methylcyclobutyl)-3-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(6-3-7-14)16-13(19)11-4-2-5-12(10-11)18-9-8-15-17-18/h2,4-5,8-10H,3,6-7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPXADFSLFWELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC(=O)C2=CC(=CC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5-Bromofuran-2-yl)-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]-1,2,4-oxadiazole](/img/structure/B7152634.png)
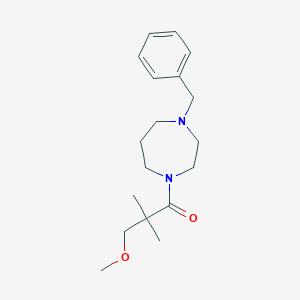
![2-(3-methoxyphenyl)-5-methyl-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B7152647.png)
![3-methoxy-2,2-dimethyl-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7152649.png)
![1-Pyrrolidin-1-yl-2-[1-[3-(triazol-1-yl)benzoyl]piperidin-4-yl]ethanone](/img/structure/B7152653.png)
![2-(oxan-4-ylsulfanylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7152662.png)
![5-[(4-methylpyrazol-1-yl)methyl]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7152667.png)
![3-Methoxy-2,2-dimethyl-1-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7152669.png)
![3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B7152670.png)
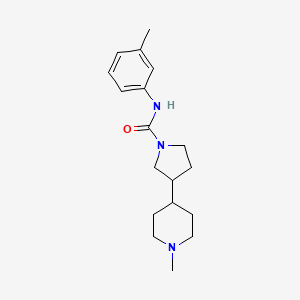
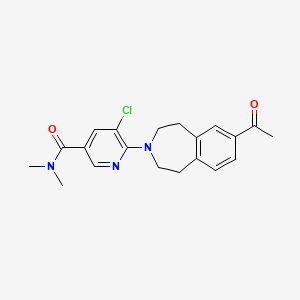
![(4-Cyclopentyl-1,4-diazepan-1-yl)-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7152689.png)
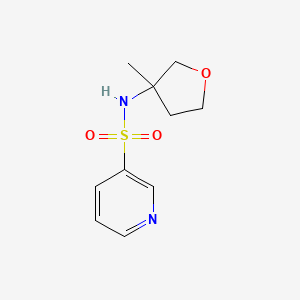
![2-(3,3-dimethylcyclohexyl)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide](/img/structure/B7152708.png)
